molecular formula C22H43O3- B1256354 13-Hydroxydocosanoate

13-Hydroxydocosanoate

Cat. No. B1256354
M. Wt: 355.6 g/mol
InChI Key: BYCZEMFWXYCUSJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

13-hydroxydocosanoate is the conjugate base of 13-hydroxydocosanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It derives from a behenate. It is a conjugate base of a 13-hydroxydocosanoic acid.

Scientific Research Applications

  • Natural Product Configuration Analysis

    • 13-Hydroxydocosanoate, synthesized from hydroxy-octadecanoic acids, aids in determining the absolute configurations of natural products. In a study, it was used to confirm that natural long-chain hydroxy acids mostly possess the L-configuration, as evidenced in products produced by Candida bogoriensis and Torulopsis apicola (Tulloch, 1968).
  • Glycolipid Production and Characterization

    • Glycosides of 13-hydroxydocosanoic acid isolated from Candida bogoriensis were studied to understand their structure and in vivo production. The research characterized three glycolipids, including 13-glucosylglucosyloxydocosanoic acid and its acetylated derivatives, contributing to the understanding of microbial lipid metabolism (Esders & Light, 1972).
  • Polyhydroxyalkanoate Synthesis

    • Research on Pseudomonas putida revealed insights into polyhydroxyalkanoates (PHAs) formation from various carbon sources. Studies indicated that 13-hydroxydocosanoate may play a role in PHA synthesis, providing a deeper understanding of bacterial metabolic routes (Huijberts et al., 1994).
  • Cancer Research and Imaging

    • A study on molecular imaging for cancer detection highlighted the potential use of 13-hydroxydocosanoate-related compounds in the Chemical Exchange Saturation Transfer (CEST) MRI technique. This research opens new avenues for non-invasive cancer detection and monitoring (Rivlin & Navon, 2020).
  • Metabolomics Profiling

    • The chemical isotope labeling LC-MS technique for profiling hydroxyl submetabolome in metabolomics research might involve compounds like 13-hydroxydocosanoate. This method allows for accurate quantification and identification of a wide range of hydroxyl-containing metabolites, significantly advancing metabolomics studies (Zhao, Luo, & Li, 2016).

properties

Product Name

13-Hydroxydocosanoate

Molecular Formula

C22H43O3-

Molecular Weight

355.6 g/mol

IUPAC Name

13-hydroxydocosanoate

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1

InChI Key

BYCZEMFWXYCUSJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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